p-toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)-

Description

Properties

CAS No. |

30936-58-4 |

|---|---|

Molecular Formula |

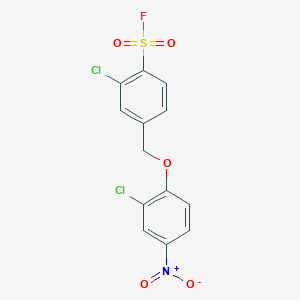

C13H8Cl2FNO5S |

Molecular Weight |

380.2 g/mol |

IUPAC Name |

2-chloro-4-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C13H8Cl2FNO5S/c14-10-6-9(17(18)19)2-3-12(10)22-7-8-1-4-13(11(15)5-8)23(16,20)21/h1-6H,7H2 |

InChI Key |

MCVNVDAIQPIQMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-4-nitrophenol with chloromethyl benzene-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a key site for substitution reactions.

Reduction: The nitro group can be reduced to an amine under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and thiols, typically under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic medium.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.

Reduction: The primary product is the corresponding amine.

Oxidation: Products may include chlorinated quinones and other oxidized aromatic compounds.

Scientific Research Applications

2-Chloro-4-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its reactive sulfonyl fluoride group.

Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride primarily involves its reactive sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The molecular targets often include serine hydrolases and other enzymes with nucleophilic active sites .

Comparison with Similar Compounds

p-Toluenesulfonyl Fluoride

p-Toluenesulfonyl fluoride (C₇H₇FO₂S) is a sulfonic acid derivative where a fluorine atom replaces the hydroxyl group in p-toluenesulfonic acid. It is widely used as a reactive intermediate in organic synthesis, particularly in sulfonylation reactions and protease inhibition studies. Its para-methyl substituent enhances stability and modulates electrophilicity compared to non-methylated analogs .

2-Chloro-4-Nitrophenoxy Group

The 2-chloro-4-nitrophenoxy moiety (C₆H₃ClNO₃) consists of a phenol derivative substituted with chlorine at position 2 and a nitro group at position 2. This structure is prevalent in agrochemicals, such as the herbicide oxyfluorfen, due to its electron-withdrawing properties and resistance to metabolic degradation .

Combined Structure: p-Toluenesulfonyl Fluoride with 2-Chloro-4-Nitrophenoxy Substituent

Such hybrids are hypothesized to combine the sulfonyl fluoride’s reactivity with the nitro-chlorophenol’s bioactivity .

Comparison with Structural Analogs

Sulfonyl Fluoride Derivatives

Key Findings :

- Positional Isomerism : p-Toluenesulfonyl fluoride exhibits higher thermal stability than α-toluenesulfonyl fluoride due to reduced steric hindrance at the para position .

- Reactivity : Sulfonyl fluorides with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show enhanced electrophilicity, enabling efficient nucleophilic substitutions .

2-Chloro-4-Nitrophenoxy Derivatives

Key Findings :

Comparative Reactivity

Biological Activity

p-Toluenesulfonyl fluoride, 2-chloro-α-(2-chloro-4-nitrophenoxy)- is an organic compound known for its significant biological activity and utility in biochemical research. This compound features a sulfonyl fluoride group, which enhances its reactivity, making it a valuable tool in enzyme inhibition and protein modification studies. This article examines the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

The chemical structure of p-toluenesulfonyl fluoride, 2-chloro-α-(2-chloro-4-nitrophenoxy)- can be summarized as follows:

- Chemical Formula : C₁₃H₉Cl₂N₃O₅S

- Molecular Weight : 353.19 g/mol

- Appearance : White to light yellow solid

The compound's sulfonyl fluoride group is highly reactive towards nucleophiles, facilitating various chemical reactions such as nucleophilic substitution and reduction.

The primary mechanism through which p-toluenesulfonyl fluoride exerts its biological effects is via the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction leads to the inhibition of enzyme activity, particularly targeting serine hydrolases and other enzymes with reactive amino acid residues. The following table summarizes the key biological targets and effects associated with this compound:

| Biological Target | Effect |

|---|---|

| Serine hydrolases | Enzyme inhibition through covalent modification |

| Neurodegenerative proteins | Potential therapeutic role in Alzheimer's disease |

| Other reactive proteins | Modulation of protein function |

Applications in Research and Medicine

- Enzyme Inhibition : The ability of p-toluenesulfonyl fluoride to covalently modify enzymes makes it a crucial reagent in studying enzyme mechanisms. It has been used to develop inhibitors for various therapeutic applications.

- Neurodegenerative Diseases : Research indicates that this compound may have potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. Its capacity to modify proteins involved in neurodegeneration suggests a role in therapeutic strategies aimed at these conditions.

- Biochemical Research : The compound serves as a versatile tool for probing enzyme mechanisms and developing new inhibitors. Its reactivity with biological macromolecules allows researchers to investigate protein interactions and modifications effectively.

Case Study 1: Inhibition of Serine Hydrolases

A study investigated the inhibitory effects of p-toluenesulfonyl fluoride on serine hydrolases, highlighting its potential as a selective inhibitor. The results demonstrated that the compound effectively inhibited enzyme activity through covalent modification, providing insights into enzyme regulation mechanisms.

Case Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, p-toluenesulfonyl fluoride was tested for its ability to protect neurons from oxidative stress. The findings suggested that the compound could mitigate neuronal damage by modifying specific proteins involved in oxidative pathways, indicating its potential therapeutic application in Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for p-toluenesulfonyl fluoride derivatives?

- Methodology: The compound can be synthesized via chlorosulfonation of toluene derivatives, analogous to the production of p-toluenesulfonyl chloride. Key steps include:

- Reacting toluene with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize by-products like o-toluenesulfonyl chloride .

- Purification via crystallization in low-toxicity solvents (e.g., carbon tetrachloride followed by ethanol) to achieve >98% purity .

- Data Table:

| Property | Value (for p-toluenesulfonyl chloride) | Reference |

|---|---|---|

| Melting Point | 92–94°C | |

| Boiling Point | 174.19°C | |

| Purity | >95.0% |

Q. Which spectroscopic methods are optimal for characterizing p-toluenesulfonyl fluoride derivatives?

- Methodology:

- NMR Spectroscopy: <sup>1</sup>H and <sup>19</sup>F NMR to confirm aromatic substitution patterns and sulfonyl fluoride groups.

- IR Spectroscopy: Peaks at 1370–1400 cm⁻¹ (S=O stretching) and 750–800 cm⁻¹ (C-F stretching) .

- Mass Spectrometry: High-resolution MS to validate molecular weight (e.g., m/z 174.19 for p-toluenesulfonyl fluoride) .

Q. What safety precautions are necessary when handling p-toluenesulfonyl fluoride derivatives?

- Guidelines:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .

- Store in airtight containers away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro groups) affect the reactivity of phenoxy derivatives in sulfonylation reactions?

- Mechanistic Insight: The 2-chloro-4-nitrophenoxy group enhances electrophilicity at the sulfonyl center, accelerating nucleophilic substitution. Compare with trifluoromethyl-substituted analogs (e.g., 2-chloro-4-(trifluoromethyl)phenoxy), where steric hindrance may reduce reactivity .

- Experimental Design:

- Conduct kinetic studies using varying substituents (NO₂, CF₃, Cl) to measure reaction rates.

- Monitor intermediates via TLC or HPLC (as in ).

Q. How can reaction conditions be optimized to minimize hydrolysis of sulfonyl fluoride groups during synthesis?

- Optimization Strategies:

- Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar).

- Maintain low temperatures (<10°C) during reagent addition to suppress hydrolysis .

- Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields .

Q. What strategies can resolve discrepancies in reported yields for sulfonylation reactions involving chloro-nitrophenoxy groups?

- Data Contradiction Analysis:

- Variable Screening: Test reported conditions (e.g., catalysts, solvents) to identify critical factors. For example, composite catalysts (e.g., FeCl₃ + NaHSO₄) improve yields by suppressing reverse reactions .

- By-Product Analysis: Use GC-MS to identify side products (e.g., hydrolyzed sulfonic acids) and adjust stoichiometry .

Application-Oriented Questions

Q. What role does p-toluenesulfonyl fluoride play in synthesizing biologically active intermediates?

- Case Study: In the synthesis of (2Z)-4-(benzyloxy)but-2-enal oxime, p-toluenesulfonyl chloride acts as a sulfonating agent to activate hydroxyl groups for subsequent elimination or substitution .

Q. How does the stability of p-toluenesulfonyl fluoride compare to its chloride analog under acidic conditions?

- Stability Testing:

- Expose both compounds to pH 2–7 buffers and monitor degradation via <sup>19</sup>F NMR.

- Fluorides generally exhibit higher hydrolytic stability than chlorides due to stronger C-F bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.